Ethyl 2-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}acetate
Overview
Description
Ethyl 2-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}acetate is an organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing ring, which is substituted with a 4-chlorophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}acetate typically involves the reaction of 4-chlorobenzoyl chloride with azepane-1-carboxamide, followed by esterification with ethyl bromoacetate. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}acetate can be compared with other similar compounds, such as:
Ethyl 2-{[2-(4-fluorophenyl)azepane-1-carbonyl]amino}acetate: Similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.
Ethyl 2-{[2-(4-bromophenyl)azepane-1-carbonyl]amino}acetate: Contains a bromine atom, which can influence the compound’s reactivity and interactions.
Ethyl 2-{[2-(4-methylphenyl)azepane-1-carbonyl]amino}acetate: The presence of a methyl group can affect the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics compared to its analogs.
Properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenyl)azepane-1-carbonyl]amino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-2-23-16(21)12-19-17(22)20-11-5-3-4-6-15(20)13-7-9-14(18)10-8-13/h7-10,15H,2-6,11-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDURDYKPYMCVSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCCCCC1C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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